3-(3-amino-1H-1,2,4-triazol-5-yl)phenol nitrate
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Overview
Description
3-(3-amino-1H-1,2,4-triazol-5-yl)phenol nitrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-1,2,4-triazol-5-yl)phenol nitrate typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate to facilitate the cyclization and subsequent nitration processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-5-yl)phenol nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution often involves reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
3-(3-amino-1H-1,2,4-triazol-5-yl)phenol nitrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Biology: The compound exhibits potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-5-yl)phenol nitrate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: Known for its use as a catalase inhibitor and in the synthesis of other triazole derivatives.
5-amino-1,2,4-triazole: Similar in structure but differs in the position of the amino group, affecting its reactivity and applications.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Used in medicinal chemistry for its potential pharmacological activities.
Uniqueness
3-(3-amino-1H-1,2,4-triazol-5-yl)phenol nitrate is unique due to the presence of both phenol and nitrate groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds.
Properties
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)phenol;nitric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.HNO3/c9-8-10-7(11-12-8)5-2-1-3-6(13)4-5;2-1(3)4/h1-4,13H,(H3,9,10,11,12);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPGSXLMNMBESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NN2)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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